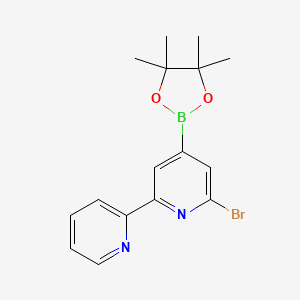
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to the bipyridine core. It is widely used in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine typically involves the following steps:
Bromination of 2,2’-bipyridine: The starting material, 2,2’-bipyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Formation of the dioxaborolane group: The brominated bipyridine is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dioxaborolane group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Cross-coupling reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Palladium catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are often used as bases to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents for these reactions.
Major Products Formed
The major products formed from the reactions of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine include various bipyridine derivatives with different substituents, depending on the nature of the nucleophile or coupling partner used in the reaction.
科学的研究の応用
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Material science: The compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination chemistry: It is used to form stable complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological research: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
作用機序
The mechanism of action of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine involves its ability to form stable complexes with transition metals. These complexes can undergo various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane group in the compound acts as a boron source, which is essential for the Suzuki-Miyaura cross-coupling reactions.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain cross-coupling reactions.
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is unique due to the presence of both a bromine atom and a dioxaborolane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
特性
分子式 |
C16H18BBrN2O2 |
|---|---|
分子量 |
361.0 g/mol |
IUPAC名 |
2-bromo-6-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H18BBrN2O2/c1-15(2)16(3,4)22-17(21-15)11-9-13(20-14(18)10-11)12-7-5-6-8-19-12/h5-10H,1-4H3 |
InChIキー |
RMHKIRAGYLMZOD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















